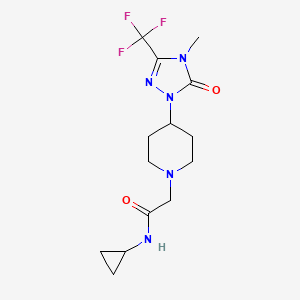

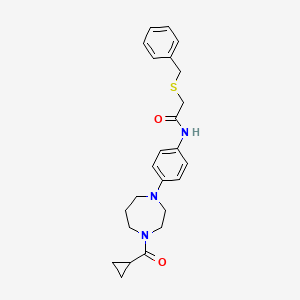

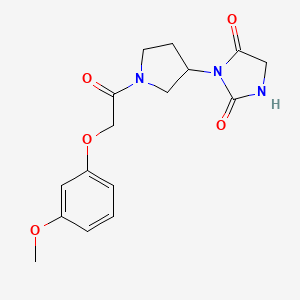

1-Butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-Butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, properties, and applications, which can provide a context for understanding similar compounds. For instance, benzimidazole derivatives are known for their DNA binding properties, as seen in the study of symmetrical bis-2-(pyridyl)-1H-benzimidazoles . Pyrrolidin-2-ones are another class of compounds that have been synthesized and studied for their potential biological activity .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, 3-aminoimidazo[1,2-a]pyridines were synthesized using an ionic liquid, which simplifies the reaction workup and allows for the reuse of the ionic liquid . Similarly, novel 2-(oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides were prepared using an ionic liquid medium, which provided environmental benefits and mild reaction conditions . The synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones was achieved through a one-pot condensation process .

Molecular Structure Analysis

The molecular structure and conformation of benzimidazole derivatives have been analyzed using computational methods such as ab initio/Density Functional Theory, which helps in understanding their DNA binding characteristics . The orientation of substituents on the molecular framework, such as in the case of 1,8-di(pyrid-2'-yl)carbazoles, can significantly influence the properties of the compound, including intramolecular hydrogen bonding and emission intensity .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to form complexes with metal ions, as seen with pyridine coupled mono and bisbenzimidazoles, which can act as supramolecular gelators and selectively sense metal ions . Additionally, nickel complexes with pyridyldimethoxybenzimidazole ligands have been shown to catalyze ethene dimerization and alkene isomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the gelation properties of pyridine coupled mono and bisbenzimidazoles are affected by the position of the pyridyl ring nitrogen, which also impacts their responsiveness to metal ions . The ionic conductivity of metallogels formed by these compounds is another property of interest, which is facilitated by the movement of metal ions within the gel network .

properties

IUPAC Name |

1-butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O/c1-3-5-11-21-14-15(13-18(21)23)19-20-16-9-7-8-10-17(16)22(19)12-6-4-2/h7-10,15H,3-6,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXWXTUOUMPJEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylfuran-2-yl)methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B3003934.png)

![Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B3003936.png)

![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)

![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)

![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)

![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)